Superior Anti-Pseudomonal Potency: Lower MIC Against P. aeruginosa Compared to Amikacin, Sisomicin, and Gentamicin
In a head-to-head in vitro study of 200 strains of P. aeruginosa, dibekacin (DKB) demonstrated the lowest MIC values, establishing it as the most potent aminoglycoside tested. The compound was more active than amikacin, sisomicin, and gentamicin [1]. Notably, for seven strains exhibiting high-level gentamicin resistance (MIC 400 μg/mL), the MIC of dibekacin was 0.625 μg/mL, indicating retained activity against a subset of gentamicin-resistant isolates [1].
| Evidence Dimension | Antibacterial potency against 200 strains of P. aeruginosa |
|---|---|
| Target Compound Data | Most active; MIC against gentamicin-resistant strains: 0.625 μg/mL |
| Comparator Or Baseline | Amikacin, Sisomicin, Gentamicin, Kanendomycin, Kanamycin (in decreasing order of potency). Gentamicin-resistant strain MIC: 400 μg/mL (GM), 75 μg/mL (AMK, SIS) |
| Quantified Difference | DKB is the most active compound. MIC for gentamicin-resistant strains is >600-fold lower than GM and 120-fold lower than AMK/SIS. |
| Conditions | In vitro susceptibility testing of 200 clinical P. aeruginosa isolates; MIC determination. |
Why This Matters
This quantitative superiority against a key nosocomial pathogen, including some gentamicin-resistant isolates, provides a clear rationale for selecting dibekacin over its comparators for empiric or targeted therapy of Pseudomonas infections.
- [1] In Vitro Comparison of Kanamycin, Kanendomycin, Gentamicin, Amikacin, Sisomicin, and Dibekacin Against 200 Strains of Pseudomonas aeruginosa. Antimicrob Agents Chemother. 1978;14(3):458-462. View Source
